molecular formula C9H17N3S B10872372 N-cyclopropyl-4-methylpiperazine-1-carbothioamide

N-cyclopropyl-4-methylpiperazine-1-carbothioamide

Cat. No.: B10872372
M. Wt: 199.32 g/mol
InChI Key: OSYMYUGPWRPSCO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-methylpiperazine-1-carbothioamide involves the reaction of cyclopropylamine with 4-methylpiperazine-1-carbothioic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-methylpiperazine-1-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-methylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context .

Properties

Molecular Formula

C9H17N3S

Molecular Weight

199.32 g/mol

IUPAC Name

N-cyclopropyl-4-methylpiperazine-1-carbothioamide

InChI

InChI=1S/C9H17N3S/c1-11-4-6-12(7-5-11)9(13)10-8-2-3-8/h8H,2-7H2,1H3,(H,10,13)

InChI Key

OSYMYUGPWRPSCO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=S)NC2CC2

Origin of Product

United States

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